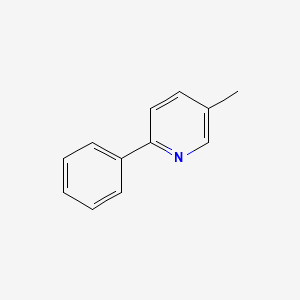






|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:3][CH:4]=1
|


|
Name
|
|
|
Quantity
|
2.92 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
3.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Synthesized
|
|
Type
|
CUSTOM
|
|
Details
|
Crude product was purified by flash chromatography on silica-gel
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexane/ethyl acetate (8:1) as eluent
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=CC(=NC1)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |